molecular formula C13H22O2 B13076545 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one

2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one

Cat. No.: B13076545
M. Wt: 210.31 g/mol
InChI Key: QVYXQKLUNDWERF-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one is a chemical compound with a complex structure that includes a cyclohexane ring substituted with an ethyl group and a 2,2-dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one typically involves the acylation of 4-ethylcyclohexanone with 2,2-dimethylpropanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target enzyme. The pathways involved may include binding to active sites or altering the conformation of the enzyme to modulate its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexane ring with both an ethyl group and a 2,2-dimethylpropanoyl group. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)-4-ethylcyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-5-9-6-7-11(14)10(8-9)12(15)13(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

QVYXQKLUNDWERF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)C(C)(C)C

Origin of Product

United States

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